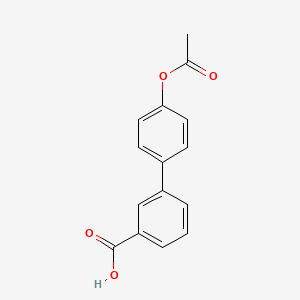

3-(4-Acetyloxyphenyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

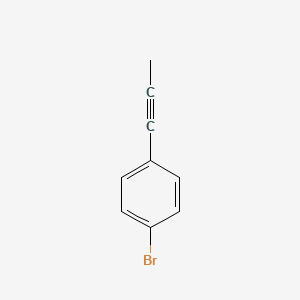

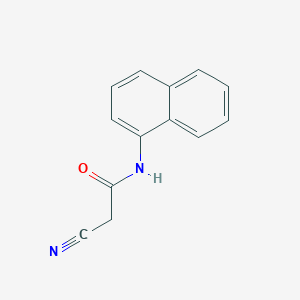

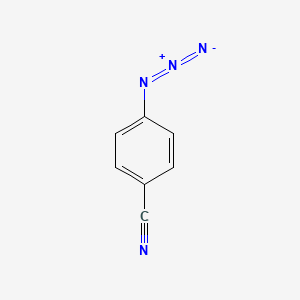

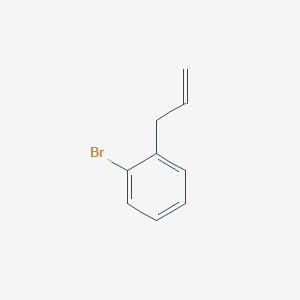

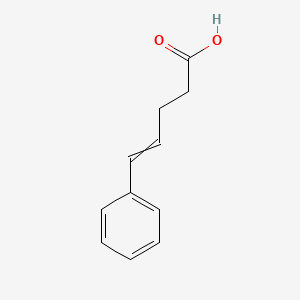

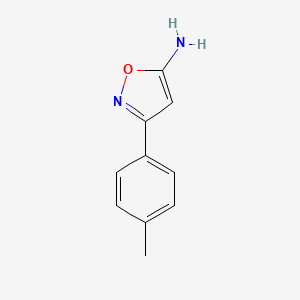

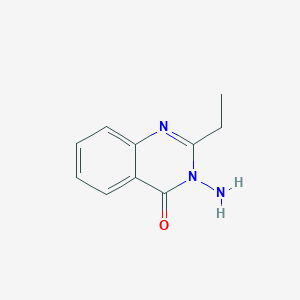

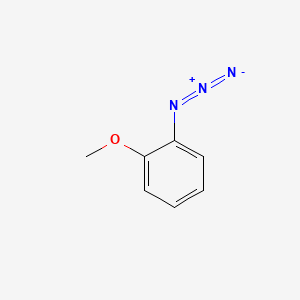

The synthesis of compounds related to 3-(4-Acetyloxyphenyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. For example, the synthesis of various azo-benzoic acids, which share structural motifs with 3-(4-Acetyloxyphenyl)benzoic acid, employs techniques such as diazenyl substitution and NMR spectroscopy for structure characterization (Baul et al., 2009). Another relevant synthesis involves the creation of benzoyloxybenzoic acids, indicating the importance of benzoic acid derivatives in liquid crystalline and mesogenic studies (Weissflog et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and density functional theory (DFT) calculations are used to determine the geometry and electronic structure of these molecules. For instance, studies on the molecular and crystal structures of benzoic acid and its derivatives provide insights into their solid-state arrangements and potential for hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Acetyloxyphenyl)benzoic acid and related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the C–H functionalization of benzoic acid derivatives is a key reaction in organic synthesis, offering a route to synthesize complex molecules with high selectivity (Li et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, are essential for their practical applications. Research on novel mesogenic benzoic acids, for example, highlights the relationship between molecular structure and liquid crystalline behavior, which is critical for the design of advanced materials (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-(4-Acetyloxyphenyl)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are pivotal in its reactions, including esterification and acylation, which are commonly used in the synthesis of pharmaceuticals and organic materials. Studies involving the synthesis and characterization of benzoic acid derivatives illuminate the importance of these properties in determining the compound's suitability for various applications (Baul et al., 2009).

科学研究应用

-

Field : Coordination Chemistry

- Application : Synthesis of coordination polymers

- Method : Four new coordination polymers were synthesized under hydrothermal conditions .

- Results : These polymers exhibited optical semiconducting behavior and were used as photocatalysts for the photodecomposition of antibiotics . Among the polymers, one exhibited an impressive 91.93% degradation of nitrofurazone within 60 min .

-

- Application : Study of benzoic acid derivatives under pressure

- Method : Raman spectroscopic studies and density functional theory (DFT) calculations were used to study the high-pressure behavior of the –OH and –COOH substituted benzoic acid derivatives .

- Results : The study provided insights into the influence of weak, non-bonded interactions in benzoic acid derivatives .

-

- Application : Biosynthesis of hydroxybenzoic and hydroxycinnamic acids

- Method : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

- Results : These simple phenolic acids have high commercial value and exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

-

- Application : Synthesis of 3-Phenoxybenzoic acid derivatives

- Method : 3-Phenoxybenzoic acid derivatives were synthesized .

- Results : Several compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

属性

IUPAC Name |

3-(4-acetyloxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGFBMFSKBFSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346381 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetyloxyphenyl)benzoic acid | |

CAS RN |

300675-38-1 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。